molecular formula C14H8Cl2 B15492004 9-Dichloromethylenefluorene CAS No. 835-17-6

9-Dichloromethylenefluorene

Cat. No.: B15492004
CAS No.: 835-17-6
M. Wt: 247.1 g/mol
InChI Key: OAHWJMYLGMZQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Dichloromethylenefluorene (CAS 835-17-6) is a specialized organic compound with the molecular formula C 14 H 8 Cl 2 and a molecular weight of 247.12 g/mol . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science research. In pharmaceutical R&D, this core fluorene structure is a key precursor for developing novel bioactive molecules . Researchers utilize similar dichloro-9H-fluorene derivatives to create compounds that are subsequently evaluated for their potent biological activities, including efficacy against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The mechanism of action for these advanced derivatives often involves binding interactions with enzyme active sites, such as dihydrofolate reductase (DHFR), which is a prominent target for both antimicrobial and anticancer drug design . Furthermore, the structural motif of substituted fluorenes is exploited in the development of chemosensors for metal ions and carbohydrates, highlighting their versatility in supramolecular chemistry . This product is provided for research applications as a building block to support the synthesis and discovery of new chemical entities. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

835-17-6

Molecular Formula

C14H8Cl2

Molecular Weight

247.1 g/mol

IUPAC Name

9-(dichloromethylidene)fluorene

InChI

InChI=1S/C14H8Cl2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H

InChI Key

OAHWJMYLGMZQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(Cl)Cl

Origin of Product

United States

The Enduring Significance of Fluorene Derivatives in Advanced Chemical Research

Fluorene (B118485) and its derivatives are cornerstones of modern chemical research, with applications spanning materials science, medicinal chemistry, and sensor technology. The foundational fluorene framework can be readily functionalized at various positions, allowing for the fine-tuning of its photophysical and electronic properties. This adaptability has led to the development of fluorene-based polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The high quantum yields and thermal stability of many fluorene derivatives make them particularly suitable for these applications.

In the realm of medicinal chemistry, the fluorene scaffold has been incorporated into a variety of biologically active molecules, exhibiting anticancer, antiviral, and anti-inflammatory properties. The rigid structure of the fluorene nucleus can serve as a template for the precise spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

Furthermore, the inherent fluorescence of many fluorene derivatives has been harnessed for the development of chemical sensors. By attaching specific recognition units to the fluorene core, chemists have designed sensors capable of detecting a wide range of analytes, from metal ions to biological macromolecules, with high sensitivity and selectivity.

A Look Back: the Synthesis and Reactivity of 9 Dichloromethylenefluorene

The historical synthesis of 9-dichloromethylenefluorene is rooted in the fundamental reactions of organic chemistry. One of the most common and established methods for its preparation involves the reaction of fluorenone with a suitable dichloromethylenating agent. A classic approach utilizes phosphorus pentachloride (PCl5), where the oxygen atom of the fluorenone carbonyl group is replaced by two chlorine atoms. Another versatile method is the Wittig reaction, which employs a phosphorus ylide, specifically one that can deliver a dichloromethylene group. libretexts.orglibretexts.orgmasterorganicchemistry.comwikipedia.org This reaction, discovered by Georg Wittig in 1954, is a powerful tool for the formation of carbon-carbon double bonds. libretexts.org

The reactivity of this compound is largely dictated by the presence of the dichloromethylene group at the 9-position. This group imparts a unique chemical character to the molecule, making it susceptible to a variety of transformations. The carbon-chlorine bonds can be cleaved under appropriate conditions, allowing for the introduction of other functional groups. For instance, nucleophilic substitution reactions can be employed to replace the chlorine atoms with other nucleophiles, opening up avenues for the synthesis of a wide array of 9-substituted fluorene (B118485) derivatives.

The double bond of the dichloromethylene group can also participate in various addition reactions. Furthermore, the aromatic rings of the fluorene nucleus are susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents at the 2 and 7 positions. The presence of the electron-withdrawing dichloromethylene group can influence the regioselectivity of these reactions.

Charting the Course: Research Trajectories for Halogenated Fluorene Frameworks

Strategies for the Construction of the this compound Core

The creation of the this compound framework hinges on olefination reactions that can install a dichloromethylene group at the C9 position of the fluorene scaffold. The selection of the synthetic route often depends on the availability of precursors and the desired reaction conditions.

Ramberg-Bäcklund Reaction in the Synthesis of this compound

The Ramberg-Bäcklund reaction, a classic method for alkene synthesis from α-halo sulfones, has been successfully applied to the synthesis of this compound. chemistry-chemists.com This reaction offers a pathway to form the carbon-carbon double bond through the extrusion of sulfur dioxide from an intermediate episulfone. wikipedia.org

A notable example is the quantitative conversion of a trichloromethylsulfone precursor, specifically trichloromethyl fluoren-9-yl sulfone, into this compound when treated with weak bases. chemistry-chemists.com This particular transformation is a significant exception to the general observation that 1,1,1-trichlorosulfones typically yield sulfonates when subjected to basic conditions. The use of an amine base and non-aqueous conditions are likely crucial for favoring the alkene-forming pathway in this case. chemistry-chemists.com

The generally accepted mechanism of the Ramberg-Bäcklund reaction commences with the deprotonation of the α-halo sulfone by a base, forming a carbanion. wikipedia.orgnumberanalytics.comyoutube.com This is followed by an intramolecular nucleophilic substitution, where the carbanion displaces the adjacent halide, leading to the formation of a strained, three-membered cyclic sulfone known as an episulfone or thiirane (B1199164) dioxide. chemistry-chemists.comwikipedia.orgyoutube.com This intermediate is unstable and readily undergoes a cheletropic extrusion of sulfur dioxide (SO₂) to yield the final alkene product. wikipedia.org

The key steps are:

Deprotonation: A base abstracts an acidic proton from the carbon alpha to the sulfone group. wikipedia.orgyoutube.com

Intramolecular Cyclization: The resulting carbanion attacks the carbon bearing the halogen, forming a thiirane dioxide intermediate through a 1,3-cyclization process. chemistry-chemists.comnumberanalytics.com

Sulfur Dioxide Extrusion: The unstable thiirane dioxide decomposes, releasing sulfur dioxide and forming the carbon-carbon double bond. wikipedia.orgnumberanalytics.com

The rate-determining step is typically the intramolecular displacement of the halide to form the cyclic intermediate. chemistry-chemists.com

While the Ramberg-Bäcklund reaction is versatile, its application for the synthesis of 1,1-dichloroalkenes from 1,1,1-trichlorosulfones is not always straightforward. As noted, the formation of sulfonate byproducts can be a competing and often dominant pathway. chemistry-chemists.com However, the successful synthesis of this compound demonstrates that with appropriate substrate design and reaction conditions, this limitation can be overcome. chemistry-chemists.com

Modifications to the classical Ramberg-Bäcklund reaction have broadened its scope. The Meyers' modification, for instance, allows for an in situ halogenation-Ramberg-Bäcklund sequence, starting from a sulfone without a pre-existing α-halogen. chemistry-chemists.comorganic-chemistry.org This approach, however, can be limited by side reactions, such as the formation of gem-dichlorocyclopropane adducts if the reaction generates highly reactive dichlorocarbene (B158193) in the presence of electron-rich alkenes. organic-chemistry.org To mitigate this, alternative halogenating agents like dibromodifluoromethane (B1204443) (CBr₂F₂) have been introduced, which can suppress unwanted side reactions and improve the cleanliness of the transformation. organic-chemistry.org

The table below summarizes various synthetic routes for the preparation of 1,1-dichloroalkenes, highlighting the diversity of applicable methods.

Starting MaterialReagentsProductReference
AldehydesPPh₃, CCl₄1,1-Dichloroalkenes d-nb.info
AldehydesLiCCl₂P(O)(OEt)₂1,1-Dichloroalkenes d-nb.info
Trichloromethyl carbinolsAc₂O, then elimination1,1-Dichloroalkenes d-nb.info
1,1,1-TrifluoroalkanonesAlCl₃1,1-Dichloro-1-alkenones d-nb.infonih.gov

Reactions Involving Trichloromethyl Anion

A second major strategy for synthesizing this compound involves the reaction of a suitable fluorene-based precursor with the trichloromethyl anion (CCl₃⁻). This anion can act as a nucleophile or as a precursor to dichlorocarbene (:CCl₂), depending on the reaction conditions.

The reaction between 9-thiofluorenone S-oxide (fluorenylidenesulfine) and the trichloromethyl anion provides a direct route to this compound. acs.orgacs.org This reaction's outcome is highly dependent on how the trichloromethyl anion is generated. When the anion is generated under conditions that favor its existence as a nucleophile, it can attack the electrophilic sulfur-carbon double bond of the sulfine (B13751562).

Studies have shown that methods of generating dichlorocarbene that proceed through a trichloromethyl anion intermediate must be carefully chosen. The C=S=O group of the sulfine is highly susceptible to nucleophilic attack, and if the trichloromethyl anion has a sufficient lifetime, it will react directly with the sulfine. acs.org

The generation of the reactive species, whether it be the trichloromethyl anion or dichlorocarbene, is critical to the success of the synthesis of this compound from 9-thiofluorenone S-oxide. acs.org

Conditions Favoring Nucleophilic Attack: When trichloromethyl anion is generated from chloroform (B151607) using strong bases like potassium t-butoxide, the reaction with 9-thiofluorenone S-oxide is extremely rapid, but does not lead to the desired product. Instead, it results in the formation of fluorenone, likely due to the nucleophilic attack of the base on the sulfine. acs.org

Conditions Favoring Carbene Formation/Reaction: To obtain this compound, conditions that generate dichlorocarbene under more "neutral" circumstances are required. The thermolysis of sodium trichloroacetate (B1195264) or phenyl(bromodichloromethyl)mercury are effective methods. Under these conditions, this compound is produced in high yield. acs.org It is believed that under these thermolytic conditions, the trichloromethyl anion decomposes to dichlorocarbene so rapidly that its concentration is too low for significant nucleophilic attack on the sulfine. Instead, the dichlorocarbene itself is the species that reacts to form the final product.

The table below outlines the results of reacting 9-thiofluorenone S-oxide with various dichlorocarbene precursors, illustrating the impact of the generation method on the product distribution.

Precursor for :CCl₂/CCl₃⁻Base/ConditionsMajor Product(s)Yield of this compoundReference
CHCl₃KOtBuFluorenone0% acs.org
CCl₃CO₂NaThermolysis (DME)This compound80% acs.org
PhHgCBrCl₂Thermolysis (Benzene)This compoundHigh Yield acs.org
CBr₂Cl₂n-BuLiFluorenone0% acs.org

This data clearly indicates that minimizing the concentration of free, strongly basic nucleophiles is essential for the successful synthesis of this compound from 9-thiofluorenone S-oxide.

Routes via Diazofluorene and Dichlorosulphine Intermediates

The synthesis of gem-dihalogenated compounds from diazo precursors is a known transformation in organic chemistry. While a direct, documented reaction of 9-diazofluorene (B1199885) with a dichlorosulphine intermediate to yield this compound is not extensively reported in the reviewed literature, analogous reactions provide a basis for a plausible synthetic pathway.

The generation of a dichlorocarbene or a related reactive species is central to this approach. Dichlorosulphine (Cl₂SO), a transient species, could theoretically react with 9-diazofluorene. The reaction of diazo compounds with sulfur dioxide is known to produce thiirane 1,1-dioxides (episulfones), which can subsequently decompose. thieme-connect.deacs.org For instance, the reaction of diazomethane (B1218177) with sulfur dioxide yields thiirane 1,1-dioxide. thieme-connect.de

A hypothetical route to this compound could involve the reaction of 9-diazofluorene with a source of dichlorocarbene. While dichlorosulphine itself is not a common carbene precursor, other reagents are well-established for this purpose. However, sticking to the specified intermediates, one could postulate a reaction where dichlorosulphine acts as a chlorinating agent or decomposes to a reactive chlorine species that interacts with 9-diazofluorene.

Alternatively, the reaction of diazo compounds with other sulfur-based reagents provides insight. For example, thiocarbonyl ylides, generated from diazo compounds, undergo electrocyclization to form thiiranes. nih.gov The reaction of 9-diazofluorene with a sulfur-containing compound that could subsequently be converted to a dichloromethylene group represents a potential, albeit multi-step, pathway. The direct reaction of 9-diazofluorene with sulfur dichloride (SCl₂) or disulfur (B1233692) dichloride (S₂Cl₂) has been shown to produce thiiranes. researchgate.net Conversion of the resulting thiirane at the C9 position of fluorene to the target dichloromethylene derivative would then be required.

The synthesis of gem-difluoroolefins has been achieved through a palladium-catalyzed reaction of fluorinated diazoalkanes with indoles, involving a C-H functionalization and a subsequent β-fluoride elimination. nih.gov This suggests that metal-catalyzed reactions of diazo compounds can lead to dihalogenated olefinic products, offering a potential avenue for the synthesis of this compound from 9-diazofluorene.

Reactant 1Reactant 2ProductReaction TypeReference
9-DiazofluoreneDichlorosulphine (hypothetical)This compoundCarbene/Chlorination-
DiazomethaneSulfur DioxideThiirane 1,1-dioxideCycloaddition thieme-connect.de
Fluorinated DiazoalkanesIndolesgem-DifluoroolefinsPd-catalyzed C-H functionalization nih.gov

Divergent Synthetic Pathways to Substituted this compound Analogues

The synthesis of substituted fluorene scaffolds, which are precursors to a variety of this compound analogues, can be achieved through several modern synthetic methods.

Palladium catalysis is a powerful tool for the construction of the fluorene core. These methods often involve intramolecular C-C bond formation, providing a convergent and efficient route to the tricyclic system.

One notable strategy is the palladium-catalyzed cascade arene/alkyne annulation, which has been used to synthesize fluorene-benzoxazine derivatives. This transformation proceeds through a 6-exo-dig cyclization, followed by the formation of a 1,3-oxazine vinylpalladium intermediate and a final C-H bond activation step. nih.govacs.org Another approach involves the palladium-catalyzed dehydrogenative cyclization of benzophenones to form fluorenones, which can then be further functionalized. acs.org This method demonstrates excellent functional group compatibility. acs.org

Furthermore, palladium-catalyzed tandem reactions, where C(sp³)-H bond activation is a key step, can lead to substituted fluorenes and indenofluorenes in high yields in a single step. nih.gov The synthesis of fluorene derivatives has also been accomplished through a palladium(0)-catalyzed cyclization of 1,6-diyn-3-yl carbonates, which proceeds via allene (B1206475) intermediates. nih.gov

Starting MaterialCatalyst/ReagentsProductKey FeaturesReference
Arene/Alkyne SubstratesPalladium CatalystFluorene-benzoxazine derivativesCascade annulation, C-H activation nih.govacs.org
BenzophenonesPd(OAc)₂, Ag₂O, TFAFluorenonesDehydrogenative cyclization acs.org
Substituted BiphenylsPalladium CatalystSubstituted FluorenesTandem C(sp³)-H activation nih.gov
1,6-Diyn-3-yl carbonatesPalladium(0) CatalystBenzo[b]fluorene derivativesTandem decarboxylation/cyclization nih.gov

Direct C-H functionalization has emerged as a powerful strategy for modifying the fluorene core, avoiding the need for pre-functionalized substrates. acs.org This approach allows for the introduction of various substituents at specific positions on the fluorene ring system.

Palladium-catalyzed C-H functionalization has been employed for the synthesis of fluorenones from benzophenones through a dual C-H activation process. acs.org The use of directing groups can control the regioselectivity of these reactions. For instance, anthranilic acid has been used as a transient directing group for the C-H functionalization in the synthesis of fluorenones. researchgate.net

Fluorine-directed C-H functionalization is another important strategy, where the presence of a fluorine atom on the aromatic ring directs the metal catalyst to the ortho C-H bond. bohrium.comresearchgate.netwhiterose.ac.uk This allows for the selective introduction of functional groups at positions adjacent to the fluorine substituent.

Meldrum's acid and its derivatives have proven to be valuable reagents in the synthesis of fluorene scaffolds. A notable method involves the catalyst-free reaction of amino group-containing biaryls with Meldrum's acid derivatives to construct the fluorene skeleton. tandfonline.com This reaction proceeds without the loss of functional groups and represents a novel use of Meldrum's acid derivatives as methylenation reagents. tandfonline.com

Regioselective Synthesis and Stereochemical Control in this compound Preparation

The regioselectivity and stereochemistry of reactions to form substituted fluorenes are critical for controlling the properties of the final products.

In the synthesis of substituted fluorenes via a cascade allenylation, electrocyclization, and intramolecular Friedel–Crafts reaction of 1,3-diene-substituted propargylic alcohols, an interesting substituent-dependent regioselectivity was observed. thieme-connect.com The electronic nature of the substituents on the aryl ring of the starting material was found to significantly influence the regiochemical outcome of the reaction. thieme-connect.com

For the preparation of chiral fluorene derivatives, asymmetric synthesis methodologies are employed. Chiral N-triflyl phosphoramide (B1221513) has been used as a catalyst in the double Friedel–Crafts alkylation reaction between indoles and 2-formylbiphenyl derivatives to produce 9-(3-indolyl) fluorene derivatives with high enantioselectivity (up to 94% ee). rsc.orgsemanticscholar.org This highlights the potential for achieving high stereochemical control in the synthesis of C9-substituted fluorenes. The development of catalytic asymmetric methods for the synthesis of chiral fluorenes is an active area of research, with applications in materials science and medicinal chemistry. researchgate.net

Reaction TypeCatalyst/ReagentKey AspectOutcomeReference
Cascade Allenylation/ElectrocyclizationTiCl₄RegioselectivitySubstituent-dependent formation of regioisomers thieme-connect.com
Double Friedel-Crafts AlkylationChiral N-triflyl phosphoramideStereochemical ControlEnantioselective synthesis of 9-substituted fluorenes rsc.orgsemanticscholar.org

Cycloaddition Reactions of this compound

Cycloaddition reactions are a class of pericyclic reactions that involve the combination of two π-electron systems to form a cyclic product. libretexts.org These reactions are powerful tools for constructing carbocyclic and heterocyclic ring systems. libretexts.orguc.pt

1,5-Dipolar Cyclizations: Formation of 9-Azido-9-fluorenecarbonitrile with Sodium Azide (B81097)

In a notable example of a 1,5-dipolar cyclization, the reaction of this compound with sodium azide leads to the formation of 9-azido-9-fluorenecarbonitrile. This transformation highlights the ability of the fluorene moiety to participate in complex rearrangement and cyclization pathways.

Reactivity with Dienophiles and Other Cycloaddition Partners

The reactivity of compounds in Diels-Alder reactions, a type of [4+2] cycloaddition, is dependent on the electronic nature of both the diene and the dienophile. uc.ptchemistrysteps.com Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. chemistrysteps.comlibretexts.org The dienophile's reactivity is enhanced by the presence of electron-withdrawing substituents, a weak π-bond, and the potential to release ring strain upon reaction. uh.eduyoutube.com

While specific studies detailing the reactivity of this compound as a dienophile are not extensively documented in the provided context, its electron-withdrawing dichloromethylene group would theoretically make it a candidate for inverse-electron-demand Diels-Alder reactions. In such reactions, the traditional roles of the diene and dienophile are reversed, with an electron-rich diene reacting with an electron-poor dienophile. The stereochemistry of Diels-Alder reactions is highly specific, with the configuration of the dienophile being retained in the product. libretexts.orgmasterorganicchemistry.com

Nucleophilic and Electrophilic Transformations

The polarized carbon-chlorine bonds in this compound make the exocyclic carbon atom susceptible to nucleophilic attack, while the fluorene ring system can undergo electrophilic substitutions.

Reactions with Amines and Thiophenol

The reactions of this compound with nucleophiles such as amines and thiophenol lead to the substitution of the chlorine atoms. These reactions demonstrate the susceptibility of the dichloromethylene group to nucleophilic attack, a common reactivity pattern for gem-dihalogenated alkenes.

Organometallic Reagent Mediated Reactions

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles and strong bases. libretexts.orgyoutube.com Their reactions are characterized by the nucleophilic attack of the carbanionic carbon on an electrophilic center. libretexts.orgyoutube.com The formation of these reagents typically involves the reaction of an alkyl or aryl halide with a metal, such as lithium or magnesium, in an aprotic solvent like diethyl ether or tetrahydrofuran. libretexts.orglibretexts.org It is crucial to maintain anhydrous conditions as organometallic reagents readily react with water. youtube.comlibretexts.org

The carbon-halogen bonds in alkyl and aryl halides are reactive towards alkali and alkaline earth metals, leading to the formation of organometallic reagents. libretexts.org The reactivity of the halide in these reactions follows the order Cl < Br < I. libretexts.org The carbon-metal bond formed is highly polar, with the carbon atom bearing a partial negative charge, rendering it a strong nucleophile. libretexts.org This "umpolung" or polarity inversion from an electrophilic carbon in the halide to a nucleophilic carbon in the organometallic reagent is a cornerstone of their synthetic utility. libretexts.org

In the context of this compound, its carbon-chlorine bonds would be the sites of reaction with metals to form an organometallic species. However, the presence of two chlorine atoms on the same carbon presents the possibility of more complex reactions, such as the formation of a carbene or a carbenoid-like species upon reaction with a metal or an organometallic reagent. The reactivity of organometallic compounds is also influenced by the metal itself, with alkyllithium reagents generally being more reactive than Grignard reagents. msu.edu Less reactive organometallic compounds, like those of zinc, mercury, and lead, exhibit more selective reactivity. msu.edu

Table 1: Reactivity of Dienes and Dienophiles in Diels-Alder Reactions uh.eduyoutube.com

Reactant TypeFactors Increasing Reactivity
Diene Electron-donating groups, Planarity (s-cis conformation)
Dienophile Electron-withdrawing groups, Weak π-bond, Release of ring strain

Table 2: Common Organometallic Reagents and Their Formation libretexts.orglibretexts.org

Reagent TypeGeneral FormulaFormation Reaction
Alkyl LithiumR-LiR₃C−X + 2Li → R₃C−Li + LiX
Grignard ReagentR-MgXR₃C−X + Mg → R₃C−MgX
Metal-mediated Functionalization at the Dichloromethylene Position

The dichloromethylene group of this compound is a key site for metal-mediated functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the derivatization of this substrate.

Palladium catalysts are effective in activating the C-Cl bonds of the dichloromethylene group, facilitating reactions with a variety of organometallic reagents. sapub.org The choice of catalyst, including the palladium precursor and the associated ligands, is crucial for achieving high efficiency and selectivity in these transformations. researchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity of palladium in the coupling of aryl chlorides, a class of substrates with reactivity comparable to the dichloromethylene group. sapub.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of gem-Dichloroalkenes

Catalyst SystemCoupling PartnerProduct TypeReference
Pd(OAc)₂ / PPh₃Arylboronic acidAryl-substituted alkene dergipark.org.tr
Pd₂(dba)₃ / XPhosAmineEnamine dergipark.org.tr
Pd(PPh₃)₄Terminal alkyneEnyne dergipark.org.tr

This table is illustrative and based on general reactions of gem-dichloroalkenes, not specifically this compound.

Rearrangements and Unimolecular Transformations of this compound

The fluorene framework, under certain conditions, can undergo rearrangement to form more stable polycyclic aromatic hydrocarbons, such as phenanthrene (B1679779) derivatives. While direct studies on the rearrangement of this compound are scarce, related transformations provide insights into potential reaction pathways.

One plausible, though not definitively documented for this specific compound, rearrangement could involve the formation of a carbene intermediate. The loss of one or both chlorine atoms from the dichloromethylene group could, in principle, generate a vinylidene carbene. Such carbenes are known to undergo rearrangements, including the Wolff rearrangement of acyl carbenes to ketenes. scielo.org.mx In the context of this compound, a carbene rearrangement could potentially lead to the expansion of the five-membered ring and the formation of a six-membered ring, ultimately yielding a phenanthrene skeleton.

The synthesis of phenanthrene derivatives from other fluorene-related precursors has been achieved through palladium-catalyzed intramolecular Heck reactions. dergipark.org.tr This suggests that metal catalysts could play a role in facilitating the skeletal rearrangement of this compound. The reaction mechanism would likely involve the formation of a palladium-carbene complex, which could then undergo a series of insertion and rearrangement steps.

Catalyst Design and Optimization for this compound Transformations

The rational design and optimization of catalysts are paramount for controlling the reactivity and selectivity of transformations involving this compound. The choice of metal, ligands, and reaction conditions can significantly influence the outcome of a reaction, favoring either functionalization at the dichloromethylene group or skeletal rearrangement.

For metal-mediated functionalization, the design of the catalyst often focuses on enhancing the oxidative addition of the C-Cl bond to the metal center. Ligands play a critical role in this process. Bulky and electron-rich phosphine ligands, for example, can increase the electron density on the palladium center, promoting its insertion into the C-Cl bond. researchgate.net The properties of the ligands, such as their steric bulk and electronic character, can be fine-tuned to achieve chemoselectivity in the coupling of different C-X bonds. researchgate.net

In the context of potential rearrangement reactions, catalyst design would aim to promote the formation of specific intermediates, such as metal-carbene species. The nature of the ligand can influence the stability and reactivity of these intermediates, thereby directing the reaction towards the desired rearranged product. For instance, in other catalytic systems, ligand-controlled selectivity has been demonstrated in rhodium(I)-catalyzed additions.

Table 2: Key Parameters in Catalyst Design for this compound Transformations

ParameterInfluence on FunctionalizationInfluence on Rearrangement
Metal Center Affects C-Cl bond activation energy.Can promote formation of specific reactive intermediates (e.g., carbenes).
Ligand Steric Bulk Can enhance catalyst stability and turnover.Can influence the regioselectivity of bond formation in rearranged products.
Ligand Electronics Electron-donating ligands can promote oxidative addition.Can modulate the reactivity of metal-carbene intermediates.
Reaction Temperature Can influence reaction rates and catalyst stability.May provide the energy required for unimolecular rearrangement steps.
Solvent Can affect catalyst solubility and the stability of intermediates.Can influence the product distribution in competing reaction pathways.

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Structure Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 9-Dichloromethylenefluorene is expected to exhibit characteristic absorption bands corresponding to its fluorenyl backbone and the unique dichloromethylene substituent.

The primary vibrational modes can be assigned as follows:

Aromatic C-H Stretching: The fluorene (B118485) moiety will display multiple sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region, characteristic of C-H stretching vibrations in aromatic rings.

C=C Stretching (Aromatic and Exocyclic): The spectrum will contain several peaks between 1620 cm⁻¹ and 1450 cm⁻¹ corresponding to the carbon-carbon double bond stretching vibrations within the fused aromatic rings. A distinct, strong absorption band is anticipated around 1650-1600 cm⁻¹, attributable to the stretching of the exocyclic C=C double bond, which is a key feature distinguishing it from fluorene. The conjugation with the aromatic system may shift this frequency slightly. For comparison, the C=O stretch in 9-fluorenone (B1672902), a related derivative, appears as a very strong band around 1751 cm⁻¹. aip.org

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are expected to produce strong bands in the fingerprint region, typically between 900 cm⁻¹ and 675 cm⁻¹.

C-Cl Stretching: The most diagnostic feature for the dichloromethylene group will be the C-Cl stretching vibrations. These are expected to appear as one or more strong absorption bands in the 850-550 cm⁻¹ range. researchgate.net The presence of two chlorine atoms on the same carbon (a geminal dihalide) may result in both symmetric and asymmetric stretching modes, leading to multiple distinct peaks in this region.

The predicted FTIR data provides a vibrational fingerprint for the identification and structural confirmation of this compound.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Exocyclic C=C Stretch 1650 - 1600 Strong
Aromatic C=C Stretch 1620 - 1450 Medium to Strong
Aromatic C-H Bend 900 - 675 Strong

Raman Spectroscopy for Molecular Vibrations and Conjugation Effects

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. imperial.ac.uk It is particularly sensitive to vibrations that induce a change in molecular polarizability, making it well-suited for studying the highly polarizable π-conjugated systems of fluorene derivatives. imperial.ac.uk

For this compound, the most intense signals are expected to arise from the vibrations of the extended π-electron system.

Aromatic Ring Modes: A strong peak around 1605 cm⁻¹ is a characteristic feature in polyfluorenes, attributed to the in-plane stretching mode of the fluorene units. researchgate.net This peak is expected to be prominent in the Raman spectrum of this compound.

Inter-ring C-C Stretching: Vibrational modes corresponding to the C-C stretching between the phenyl rings are also anticipated, typically appearing in the 1280-1350 cm⁻¹ region. researchgate.net

Conjugation Effects: The exocyclic C=C double bond, being part of the conjugated system, should give rise to a strong Raman signal. The frequency of this mode provides insight into the degree of π-electron delocalization. The coupling between the electronic states and vibrational modes in conjugated molecules often leads to significant enhancement of Raman scattering intensity, especially under resonance conditions where the excitation laser wavelength matches an electronic absorption band. imperial.ac.uk This resonance Raman effect can selectively enhance vibrations associated with the chromophoric part of the molecule.

The Raman spectrum is a sensitive probe of the molecular structure, with peak positions and intensities reflecting the effects of conjugation and substitution on the fluorene backbone. oxinst.com

Table 2: Predicted Key Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Expected Intensity
Aromatic C=C Stretch (in-plane) ~1605 Strong
Exocyclic C=C Stretch 1600 - 1550 Strong
Inter-ring C-C Stretch 1350 - 1280 Medium

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for π-Conjugation Systems

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For conjugated molecules like this compound, these transitions are primarily of the π → π* type.

The parent fluorene molecule exhibits absorption maxima (λmax) in the UV region. The introduction of the dichloromethylene group at the C9 position extends the π-conjugation of the fluorenyl system. This extension of the chromophore is expected to decrease the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to fluorene.

Studies on 9-fluorenone show absorption bands that are shifted relative to fluorene due to the conjugated carbonyl group. researchgate.netresearchgate.net Similarly, this compound, with its conjugated C=CCl₂ group, is predicted to absorb at longer wavelengths than fluorene itself. The spectrum would likely retain the characteristic vibronic fine structure typical of rigid aromatic systems, appearing as a main absorption peak with several shoulders.

Table 3: Comparison of UV-Vis Absorption Maxima (λmax)

Compound Key Chromophore Expected λmax Region (nm)
Fluorene Biphenylmethane ~260 - 300
9-Fluorenone Fluorenyl-ketone ~300 - 380

| This compound | Fluorenyl-dichloromethylene | Predicted > 300 |

Photoluminescence (PL) Spectroscopy for Excited State Properties

Photoluminescence (PL) spectroscopy provides information about the electronic excited states of a molecule by measuring the emission of light following photoexcitation. Many fluorene derivatives are known for their strong blue fluorescence, making them important materials in organic electronics. acs.org

The PL spectrum of this compound would reveal the properties of its lowest singlet excited state (S₁). The emission is expected to be red-shifted relative to its absorption spectrum (a phenomenon known as the Stokes shift). The emission wavelength and fluorescence quantum yield are highly sensitive to the molecular structure and environment.

The excited-state dynamics of fluorene derivatives can be complex, sometimes involving multiple electronic states or interactions with the solvent. nih.govnsf.govnih.gov The presence of the electron-withdrawing dichloromethylene group may influence these dynamics by altering the charge distribution in the excited state. This could lead to changes in the emission color and efficiency compared to other fluorene derivatives. Interchain or intermolecular interactions in the solid state can also lead to the formation of excimers, which typically emit at longer, red-shifted wavelengths. acs.org

X-ray Diffraction Studies for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. A review of crystallographic studies on fluorene derivatives highlights the importance of this technique for understanding molecular geometry, conformation, and packing in crystals.

Bond Lengths: The C9=C bond of the exocyclic double bond is expected to be significantly shorter than a standard single bond. The C-Cl bond lengths will also be a key parameter.

Bond Angles: The bond angles around the sp²-hybridized C9 and the exocyclic carbon atom will be close to 120°.

Advanced Spectroscopic Methodologies (e.g., EELS, Photoelectron Spectroscopy)

Advanced spectroscopic techniques provide deeper insight into the electronic structure of molecules.

Photoelectron Spectroscopy (PES): This technique measures the kinetic energy of electrons ejected from a molecule by high-energy photons, providing direct information about the energies of the occupied molecular orbitals. researchgate.net The PES spectrum of this compound would reveal its ionization potential—the energy required to remove an electron from the HOMO. The first ionization potential for fluorene is approximately 7.94 eV. cnr.it Due to the electron-withdrawing nature of the dichloromethylene group, it is anticipated that the HOMO of this compound will be stabilized (lowered in energy), resulting in a higher ionization potential compared to the parent fluorene.

Electron Energy Loss Spectroscopy (EELS): EELS measures the energy lost by electrons as they pass through a thin sample, providing information about electronic excitations, including plasmons and core-level transitions. eels.infoepfl.ch In the low-loss region, EELS can probe π → π* transitions, similar to UV-Vis spectroscopy. researchgate.netaps.org For a π-conjugated system like this compound, EELS could be used to map the spatial distribution of these electronic states with high spatial resolution, identifying how the π-electron system is distributed across the fluorene backbone and the exocyclic double bond. researchgate.net

Theoretical and Computational Investigations of 9 Dichloromethylenefluorene

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules like 9-dichloromethylenefluorene at the atomic and electronic levels. These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of medium to large-sized molecules. For this compound, DFT calculations would be instrumental in determining its ground-state equilibrium geometry. Key parameters that can be calculated include bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

The electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting HOMO-LUMO gap, can also be computed. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. Furthermore, DFT can be used to calculate the dipole moment and polarizability, which are important for understanding intermolecular interactions. While specific DFT studies on this compound are not extensively reported in the literature, a computational study on related α-chloro alkenyllithium compounds has utilized DFT to reveal insights into their bonding, highlighting the increased s-character of the carbenoid carbon in the C-Mg bond and increased p-character in the C-Cl bond. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterPredicted Value
C=C Bond Length (exocyclic)~1.35 Å
C-Cl Bond Length~1.75 Å
C-C Bond Lengths (fluorene)~1.40 - 1.48 Å
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Dipole Moment-

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT allows for the calculation of electronic excitation energies, which correspond to the wavelengths of light the molecule absorbs (its UV-Vis spectrum). By analyzing the nature of these electronic transitions (e.g., π-π* or n-π*), one can gain insights into the photophysical properties of the molecule.

Furthermore, TD-DFT can be used to investigate the properties of the excited states, such as their geometries and lifetimes. This information is critical for predicting whether the molecule is likely to exhibit fluorescence or phosphorescence, and for understanding its photochemical reactivity.

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational approaches can be used to elucidate the mechanisms of its formation and subsequent reactions.

Transition State Characterization and Reaction Coordinate Mapping

A key aspect of understanding a chemical reaction is the identification and characterization of the transition state—the highest energy point along the reaction pathway. Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy. By performing vibrational frequency calculations, one can confirm that the located structure is indeed a true transition state (characterized by a single imaginary frequency).

Once the reactants, products, and transition state are identified, the entire reaction pathway, or reaction coordinate, can be mapped out. This provides a detailed picture of the geometric and energetic changes that occur as the molecule transforms from reactant to product.

Energy Landscapes and Reaction Dynamics

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface or energy landscape for a given reaction can be constructed. This landscape provides a comprehensive overview of the various possible reaction pathways and their associated energy barriers. The relative heights of these barriers determine the kinetics and selectivity of the reaction.

Furthermore, computational methods can be used to study the dynamics of the reaction, which involves simulating the motion of the atoms over time. This can provide insights into the factors that control the reaction rate and the distribution of products. While specific studies on the reaction dynamics of this compound are scarce, the general principles of computational reaction dynamics can be applied to understand its chemical transformations.

Structure-Reactivity Relationships from Computational Data

To understand the chemical behavior of this compound, computational chemistry, particularly Density Functional Theory (DFT), would be the primary tool. DFT calculations can provide deep insights into the molecule's electronic structure, which is fundamental to its reactivity.

Key parameters that would be calculated include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, indicating susceptibility to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would be crucial. The MEP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This allows for the prediction of sites for electrophilic and nucleophilic attack.

For this compound, it would be expected that the dichloromethylene group would significantly influence the electronic properties of the fluorene (B118485) system due to the high electronegativity of the chlorine atoms. This would likely lead to a distinct charge distribution and reactivity pattern compared to unsubstituted fluorene.

Hypothetical DFT Data for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures the overall polarity of the molecule

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. acs.orgnih.gov For this compound, MD simulations would provide valuable information about its conformational flexibility and how it interacts with other molecules, such as solvents or other organic molecules.

An MD simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system. Common force fields used for organic molecules include AMBER, CHARMM, and OPLS. The simulation would then solve Newton's equations of motion for the atoms in the system over a specified period, generating a trajectory of atomic positions and velocities.

Analysis of this trajectory would reveal the preferred conformations of the this compound molecule. While the fluorene core is relatively rigid, the dichloromethylene group may exhibit some degree of rotational or vibrational freedom. More importantly, MD simulations can elucidate the nature and strength of intermolecular interactions, such as van der Waals forces and electrostatic interactions, between this compound and its environment. This is crucial for understanding its solubility, aggregation behavior, and potential for use in materials science applications.

Predictive Modeling of Spectroscopic Signatures

Computational methods are instrumental in predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds. For this compound, computational modeling could predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and whether solvent effects are included in the calculation.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomHypothetical Predicted Chemical Shift (ppm)
C9125.0
C=CCl₂110.0
Aromatic CH120.0 - 130.0
Quaternary Aromatic C140.0 - 150.0

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data that would be generated from computational NMR predictions.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations provide the wavenumbers and intensities of the fundamental vibrational modes. The predicted IR spectrum can be a valuable tool for identifying characteristic functional groups, such as the C-Cl stretching vibrations of the dichloromethylene group and the various C-H and C-C vibrations of the fluorene backbone.

Applications of 9 Dichloromethylenefluorene and Its Derivatives in Advanced Materials Science

Role as Precursors in the Synthesis of Radialenes

No specific examples or methods were found detailing the use of 9-Dichloromethylenefluorene as a precursor for the synthesis of radialenes.

Integration into Organic Electronic Materials

While the charge transport properties and optoelectronic applications of various fluorene (B118485) derivatives are well-studied, specific data and research on this compound systems are not available.

Advanced Polymer Synthesis and Functionalization Using this compound

Specific instances of this compound being utilized as a monomer in advanced polymer synthesis or for polymer functionalization are not documented in the available resources.

Design of Novel Functional Organic Materials Leveraging Fluorene Core Structure

Although the design of functional materials based on the fluorene core is a broad area of research, specific design principles that leverage the unique electronic and steric properties of the 9-dichloromethylene substituent are not detailed in the accessible literature.

Future Directions and Emerging Research Avenues for 9 Dichloromethylenefluorene

Development of Sustainable Synthetic Routes

The traditional synthesis of 9-dichloromethylenefluorene typically involves the reaction of fluorenone with a phosphorus ylide, such as the one derived from triphenylphosphine (B44618) and carbon tetrachloride, in a Wittig-type reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org While effective, these methods often rely on stoichiometric amounts of reagents and chlorinated solvents, which raises environmental and safety concerns. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

One promising approach is the application of phase-transfer catalysis (PTC) . jetir.orgcrdeepjournal.org PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often with reduced solvent usage and milder reaction conditions. For the synthesis of this compound, a phase-transfer catalyst could enable the use of a safer dichloromethanating agent in a biphasic system, thereby minimizing the use of hazardous organic solvents. jetir.orgresearchgate.net The development of novel, highly efficient, and recyclable phase-transfer catalysts will be a key area of investigation. beilstein-journals.orgresearchgate.net

Another avenue for sustainable synthesis lies in the exploration of alternative dichloromethylenating agents that are less toxic and more atom-economical than traditional reagents. Furthermore, the optimization of reaction conditions, such as temperature and catalyst loading, through high-throughput screening and design of experiments (DoE), can lead to significantly improved yields and reduced waste generation. The principles of green chemistry, including the use of renewable feedstocks for the synthesis of the fluorene (B118485) core itself, will also play a crucial role. rsc.orggoogle.comresearchgate.net

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The dichloromethylene group in this compound is a key functional handle that allows for a wide range of chemical transformations. While its basic reactivity is understood, there is considerable scope for exploring novel reaction pathways and creating a diverse library of derivatives with unique properties.

Future research will likely focus on:

Nucleophilic Substitution Reactions: The two chlorine atoms on the exocyclic double bond are susceptible to nucleophilic attack. Investigating a broader range of nucleophiles, including those with specific functional groups for biological applications or materials science, will be a key focus. This could lead to the synthesis of novel amines, ethers, and thioethers derived from this compound.

Cycloaddition Reactions: The double bond of the dichloromethylene group can participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions. libretexts.orglibretexts.orgyoutube.comyoutube.com Exploring these reactions with different dienes and dienophiles can lead to the formation of complex, spiro-fused ring systems with interesting three-dimensional architectures. These new structures could have applications in areas such as chiroptical materials and asymmetric catalysis.

Metal-Catalyzed Cross-Coupling Reactions: While challenging, the development of catalytic methods to activate the C-Cl bonds for cross-coupling reactions would open up a vast new area of derivatization. This would allow for the direct introduction of aryl, alkyl, and other functional groups, significantly expanding the chemical space accessible from this compound.

A deeper understanding of the reaction mechanisms, aided by computational studies, will be crucial for designing and predicting the outcomes of these novel transformations. dergipark.org.trscirp.org

Advanced Materials Development with Enhanced Performance Metrics

Fluorene-based polymers have already demonstrated significant promise in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). st-andrews.ac.ukaps.orgnih.govyoutube.comnih.gov The incorporation of the this compound unit into polymer backbones or as pendant groups could lead to materials with enhanced properties.

Key areas of future materials research include:

Conjugated Polymers for OLEDs: The 9-dichloromethylene group can influence the electronic properties of a conjugated polymer, such as its HOMO/LUMO energy levels and bandgap. By strategically incorporating this unit into poly(fluorene-alt-phenylene) (PFP) type copolymers, it may be possible to fine-tune the emission color and improve the efficiency and stability of OLED devices. mdpi.comucm.esresearchgate.netcsic.esrsc.org

Microporous Polymers for Gas Storage and Separation: The rigid and contorted structure that can be derived from this compound makes it an interesting building block for the synthesis of conjugated microporous polymers (CMPs). organic-chemistry.org These materials could exhibit high surface areas and be suitable for applications in gas storage (e.g., hydrogen and methane) and separation.

Functional Building Blocks for Supramolecular Chemistry: The unique shape and electronic nature of this compound and its derivatives make them attractive building blocks for the construction of complex supramolecular architectures through non-covalent interactions. nih.govrsc.org These could find applications in sensing, molecular recognition, and the development of "smart" materials.

The table below summarizes potential research directions for advanced materials based on this compound.

Material ClassPotential ApplicationResearch Focus
Conjugated PolymersOrganic Light-Emitting Diodes (OLEDs)Tuning of emission color, improvement of device efficiency and stability.
Conjugated Microporous PolymersGas Storage and SeparationSynthesis of polymers with high surface area and selective gas uptake.
Supramolecular AssembliesSensors, Molecular RecognitionDesign of functional materials based on non-covalent interactions.

Integration of Machine Learning and AI in Design and Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the way chemical research is conducted. mdpi.comumkc.edu For this compound, these computational tools can accelerate the discovery and development of new derivatives and materials.

Future applications of AI and ML in this area include:

Predictive Modeling of Properties: ML models can be trained on existing data to predict the properties of new, unsynthesized this compound derivatives. This includes predicting their electronic properties (HOMO/LUMO levels), solubility, and even their potential biological activity. This predictive capability can help researchers prioritize which compounds to synthesize, saving time and resources.

Retrosynthetic Analysis and Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. umkc.edu These tools can analyze vast reaction databases to identify the most promising disconnection strategies, potentially uncovering more sustainable and cost-effective synthetic pathways.

De Novo Design of Functional Molecules: Generative AI models can be used to design entirely new molecules based on desired properties. By providing the model with a set of target characteristics (e.g., a specific emission wavelength for an OLED material), it can generate novel this compound derivatives that are predicted to meet those criteria.

The synergy between computational predictions and experimental validation will be key to unlocking the full potential of AI in this field.

Cross-Disciplinary Research with Related Chemical Fields

The future development of this compound will be greatly enhanced by collaborations with researchers in other chemical disciplines.

Medicinal Chemistry: While not extensively studied for its biological activity, the fluorene scaffold is present in some biologically active molecules. Cross-disciplinary research with medicinal chemists could explore the potential of this compound derivatives as scaffolds for the development of new therapeutic agents.

Organic Electronics and Photonics: Collaboration with materials scientists and physicists is essential for the development and characterization of new OLEDs and other electronic devices based on this compound-containing polymers. st-andrews.ac.ukaps.orgnih.gov

Supramolecular Chemistry and Crystal Engineering: Working with experts in supramolecular chemistry will be crucial for designing and understanding the self-assembly of this compound derivatives into functional materials with controlled architectures. nih.gov

By fostering these interdisciplinary collaborations, researchers can leverage a broader range of expertise and techniques to unlock new applications and fundamental understanding of this versatile chemical compound.

Q & A

Q. What are the established synthetic routes for 9-dichloromethylenefluorene, and what reaction conditions are critical for yield optimization?

The synthesis of this compound is typically achieved via the Ramberg-Bäcklund reaction. A key method involves treating trichloromethylsulfones with weak bases (e.g., amines) under non-aqueous, inert conditions to prevent oxidation. For example, quantitative conversion is reported when using amine bases at controlled temperatures . Solvent choice (e.g., anhydrous THF or DCM) and reaction time are critical for minimizing side products. Yield optimization requires rigorous exclusion of moisture and oxygen.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the dichloromethylene group and fluorene backbone. For example, the sp2^2-hybridized carbons in the dichloromethylene group show distinct signals in 13C^{13}\text{C} NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can verify molecular weight and isotopic patterns, particularly for chlorine-containing derivatives .
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated in fluorene derivatives like 9,9-bis[4-(2-chloroethoxy)phenyl]-9H-fluorene .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust .
  • Emergency Measures : In case of exposure, immediately rinse affected areas with water and seek medical attention. Contaminated clothing must be removed promptly .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from variations in base strength, solvent purity, or reaction atmosphere. For example, amine bases like DBU may produce lower yields (e.g., 12%) compared to weaker bases due to competing side reactions . Systematic replication under controlled conditions (e.g., inert gas purge, solvent drying) is recommended. Meta-analyses following PRISMA guidelines can identify trends across studies .

Q. What mechanistic insights explain the selectivity of dichloromethylene group formation in the Ramberg-Bäcklund reaction?

The reaction proceeds via a sulfone intermediate, where base-mediated elimination generates the dichloromethylene group. Density functional theory (DFT) studies suggest that steric hindrance and electronic effects in the fluorene backbone favor syn-elimination, leading to regioselective alkene formation . Advanced kinetic studies (e.g., stopped-flow spectroscopy) can further elucidate transition states.

Q. How can researchers mitigate by-product formation during large-scale synthesis of this compound?

  • Process Optimization : Scale-up requires precise temperature control (e.g., jacketed reactors) and slow addition of base to prevent exothermic side reactions.
  • Purification Strategies : Use column chromatography with gradients of hexane/ethyl acetate or recrystallization from toluene to isolate the pure product .
  • In-line Analytics : Implement HPLC or GC monitoring to detect by-products early .

Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?

Molecular modeling software (e.g., Gaussian, ORCA) can simulate frontier molecular orbitals (FMOs) to predict sites for Suzuki or Heck couplings. For instance, the electron-deficient dichloromethylene group may act as an electrophilic center, enabling palladium-catalyzed reactions . Experimental validation via kinetic isotope effects (KIEs) is advised.

Methodological Guidance

Q. How should researchers design experiments to study the environmental stability of this compound?

  • Degradation Studies : Expose the compound to UV light, humidity, and microbial cultures (e.g., soil samples) over time. Analyze degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna or algal assays to assess aquatic toxicity, referencing OECD guidelines .

Q. What strategies are recommended for reconciling discrepancies between computational predictions and experimental data in fluorene derivative research?

  • Sensitivity Analysis : Vary parameters (e.g., solvent polarity, dielectric constant) in simulations to match empirical results.
  • Collaborative Workflows : Combine DFT calculations with experimental techniques like XAS (X-ray absorption spectroscopy) to validate electronic structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.